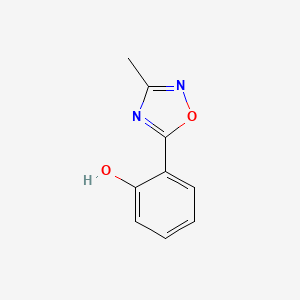

Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic molecule. It contains several functional groups, including an ethyl group, a methyl group, a benzyl group, an amino group, a 2-oxo-1,2-dihydroquinoline group, and a carboxylate group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .科学的研究の応用

Synthesis and Chemical Properties

Research in this area focuses on developing novel synthetic routes and understanding the chemical behavior of quinoline derivatives. Kametani et al. (1971) demonstrated phenolic oxidative coupling processes for the synthesis of indenoisoquinoline derivatives, highlighting the chemical versatility of quinoline compounds (Kametani et al., 1971). Similarly, Atia et al. (2017) explored regioselectivities in synthesizing Luotonin A derivatives from quinazoline precursors, revealing the nuanced chemical interactions that influence product formation (Atia et al., 2017). Jentsch et al. (2018) developed a two-step synthesis for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, demonstrating the adaptability of quinoline frameworks for constructing complex molecules (Jentsch et al., 2018).

Potential Applications

The potential applications of quinoline derivatives extend into various scientific domains:

- Antibacterial Properties : Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested their in vitro antibacterial activity, showcasing the potential of quinoline derivatives as antimicrobial agents (Krishnakumar et al., 2012).

- Anticancer Activity : Gaber et al. (2021) synthesized new quinoline-3-carboxylic acid derivatives and evaluated their anticancer effects against the breast cancer MCF-7 cell line, indicating the promise of quinoline compounds in cancer research (Gaber et al., 2021).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-amino-4-methylbenzoic acid with ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting imine with sodium borohydride and subsequent N-alkylation with 4-methylbenzyl chloride.", "Starting Materials": [ "2-amino-4-methylbenzoic acid", "ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "4-methylbenzyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylbenzoic acid with ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in methanol to yield the corresponding amine.", "Step 3: N-alkylation of the amine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF) to form Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |

CAS番号 |

1242866-44-9 |

分子式 |

C21H22N2O3 |

分子量 |

350.418 |

IUPAC名 |

ethyl 8-methyl-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-8-13(2)9-11-15)16-7-5-6-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |

InChIキー |

OYUVSJGGOGLSQX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2904510.png)

![N-(3-cyanophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904512.png)

![2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2904518.png)

![5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2904519.png)

![N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2904526.png)

![N-(4-methoxyphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2904527.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)